1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone
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Overview
Description
1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of butylamino and 2-ethylhexylamino groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone typically involves the following steps:
Nitration: The anthraquinone core is first nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino groups are subsequently alkylated with butylamine and 2-ethylhexylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated anthraquinone derivatives.
Scientific Research Applications
1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential anticancer and antibacterial activities.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular metabolism, leading to cell death. The pathways involved include oxidative stress induction and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(Butylamino)-4-aminoanthraquinone
- 1-(2-Ethylhexylamino)-4-aminoanthraquinone
- 1,4-Diaminoanthraquinone
Uniqueness
1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone is unique due to the presence of both butylamino and 2-ethylhexylamino groups, which enhance its solubility and reactivity compared to other anthraquinone derivatives. This dual substitution also imparts distinct photophysical properties, making it valuable in applications requiring specific fluorescence characteristics.
Properties
CAS No. |
85455-53-4 |
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Molecular Formula |
C26H34N2O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-(butylamino)-4-(2-ethylhexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O2/c1-4-7-11-18(6-3)17-28-22-15-14-21(27-16-8-5-2)23-24(22)26(30)20-13-10-9-12-19(20)25(23)29/h9-10,12-15,18,27-28H,4-8,11,16-17H2,1-3H3 |
InChI Key |
QXAKJXZXSHFUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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